1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine
Description
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-14-5-4-6-15(2)19(14)21-9-11-22(12-10-21)26(23,24)18-13-16(20)7-8-17(18)25-3/h4-8,13H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFLQBRCCUPFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 5-Bromo-2-methoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 5-bromo-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2,6-Dimethylphenyl Group: The final step is the alkylation of the piperazine nitrogen with 2,6-dimethylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 1-((5-Hydroxy-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine.
Reduction: 1-((2-Methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine.
Substitution: 1-((5-(Substituted)-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonyl and piperazine groups.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as antipsychotic agents, antidepressants, and anti-inflammatory drugs. The specific activity of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine would depend on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine would depend on its specific application. Generally, the sulfonyl group can interact with biological molecules through hydrogen bonding and electrostatic interactions, while the piperazine ring can engage in π-π stacking and hydrophobic interactions.
Molecular Targets and Pathways
Potential molecular targets include enzymes, receptors, and ion channels. The compound may modulate these targets by binding to active sites or allosteric sites, thereby influencing biological pathways such as signal transduction, neurotransmission, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Piperazine Derivatives
Physicochemical Properties
- Lipophilicity: The 2,6-dimethylphenyl group in the target compound increases steric bulk and lipophilicity compared to analogs like HBK14, which has a more polar phenoxyethoxyethyl chain.
- Thermal Stability : Melting points of related sulfonamide-piperazines range widely (132–230°C), influenced by hydrogen bonding and crystallinity. The target compound’s melting point is unreported but likely falls within this range .
Antimicrobial Activity
- 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-{5-[substituted]-1,2,4-oxadiazol-3yl}piperazine derivatives exhibit potent antibacterial activity against E. coli and S. aureus (MIC values: 2–8 µg/mL), attributed to sulfonamide and oxadiazole moieties disrupting bacterial folate synthesis . The target compound’s bromine substituent may enhance Gram-positive activity due to increased membrane penetration.
Cardiovascular Effects
Antioxidant Properties
- 1-[(2,6-dimethylphenoxy)ethyl]piperazine derivatives () enhance superoxide dismutase (SOD) activity by 30–40% at 10⁻⁴ M, suggesting the dimethylphenyl group augments radical scavenging. The target compound’s sulfonyl group may further stabilize reactive intermediates .
Receptor Binding
- 1-(1-naphthyl)-piperazine and 1-(2,3-dimethylphenyl)-piperazine derivatives () show dual affinity for D₂ and 5-HT₁A receptors (Ki: 10–50 nM). The target compound’s 2,6-dimethylphenyl group may mimic these interactions, while the bromomethoxyphenylsulfonyl moiety could introduce selectivity for serotonin receptors .
Biological Activity
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C19H23BrN2O4S
- Molecular Weight : 433.36 g/mol
The structure features a piperazine ring substituted with a sulfonyl group and two aromatic moieties, which are crucial for its biological activity.
Pharmacological Activities
1. Antimicrobial Activity
Research indicates that compounds with sulfonyl and piperazine groups exhibit significant antibacterial properties. In a study evaluating various piperazine derivatives, it was found that those containing the sulfonamide moiety displayed notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Enzyme Inhibition
The compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is critical in the treatment of conditions like Alzheimer's disease and certain infections. The results showed that the compound effectively inhibited AChE, suggesting its potential use in neurodegenerative disease management .
3. Anticancer Activity
The sulfonamide group is well-known for its anticancer properties. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of the Bcl-2 protein family . The specific mechanism for this compound requires further investigation but may involve interactions with cellular signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrophobic Interactions : The aromatic rings enhance hydrophobic interactions with target proteins, facilitating binding.
- Enzyme Binding : The sulfonamide group may interact with active sites of enzymes, leading to inhibition.
- Cellular Uptake : The piperazine structure aids in cellular permeability, allowing effective intracellular action.
Case Studies
- Antimicrobial Efficacy : A study conducted by Aziz-ur-Rehman et al. (2011) evaluated various piperazine derivatives against bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity .
- Neuroprotective Effects : In a separate study focusing on neurodegenerative diseases, derivatives of piperazine were shown to provide neuroprotective effects through AChE inhibition, which could be extrapolated to suggest potential benefits for our compound .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
